molecular formula C10H13N5O5 B11743910 1-[(2R,3R,4S,5R)-5-(azidomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

1-[(2R,3R,4S,5R)-5-(azidomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B11743910
M. Wt: 283.24 g/mol
InChI Key: QQTLIVFPXXFWEK-VCGXYPBASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2R,3R,4S,5R)-5-(azidomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an azidomethyl group, a hydroxy group, and a methoxy group attached to an oxolane ring, which is further connected to a tetrahydropyrimidine-2,4-dione moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,3R,4S,5R)-5-(azidomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multiple steps:

    Formation of the Oxolane Ring: The oxolane ring is synthesized through a series of reactions starting from simple sugars or other suitable precursors.

    Introduction of Functional Groups: The azidomethyl, hydroxy, and methoxy groups are introduced through specific reactions such as azidation, hydroxylation, and methylation.

    Coupling with Tetrahydropyrimidine-2,4-dione: The final step involves coupling the functionalized oxolane ring with the tetrahydropyrimidine-2,4-dione moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to carry out the multi-step synthesis.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-[(2R,3R,4S,5R)-5-(azidomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The azidomethyl group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(2R,3R,4S,5R)-5-(azidomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2R,3R,4S,5R)-5-(azidomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, leading to desired therapeutic effects or biochemical changes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2R,3R,4S,5R)-5-(azidomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C10H13N5O5

Molecular Weight

283.24 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-5-(azidomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C10H13N5O5/c1-19-8-7(17)5(4-12-14-11)20-9(8)15-3-2-6(16)13-10(15)18/h2-3,5,7-9,17H,4H2,1H3,(H,13,16,18)/t5-,7+,8-,9-/m1/s1

InChI Key

QQTLIVFPXXFWEK-VCGXYPBASA-N

Isomeric SMILES

CO[C@@H]1[C@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CN=[N+]=[N-])O

Canonical SMILES

COC1C(C(OC1N2C=CC(=O)NC2=O)CN=[N+]=[N-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.